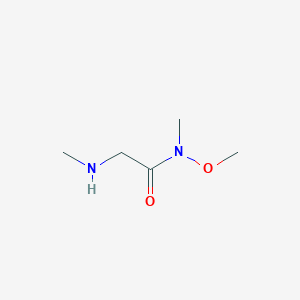![molecular formula C13H18ClF2NO B13490752 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethoxyphenylmethyl Group: This step involves the reaction of the piperidine ring with a difluoromethoxyphenylmethyl halide under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen.
Aplicaciones Científicas De Investigación
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxyphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(Methoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Chloromethoxy)phenyl]methyl}piperidine hydrochloride
Uniqueness
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which can influence its chemical properties, biological activity, and pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H18ClF2NO |
|---|---|
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
4-[[4-(difluoromethoxy)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-13(15)17-12-3-1-10(2-4-12)9-11-5-7-16-8-6-11;/h1-4,11,13,16H,5-9H2;1H |
Clave InChI |
RIGOSPBXADFTLN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=C(C=C2)OC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



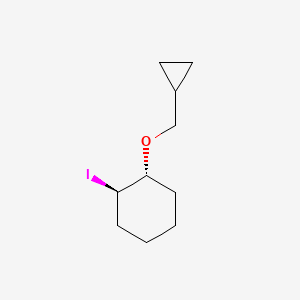

![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
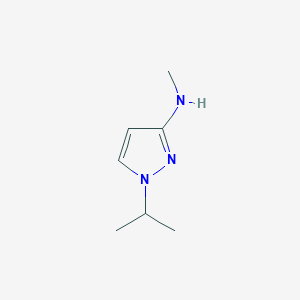


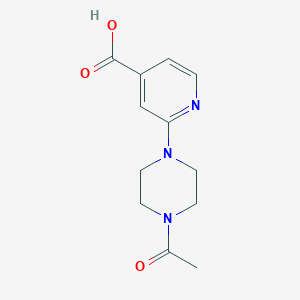
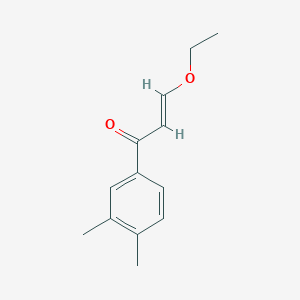
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
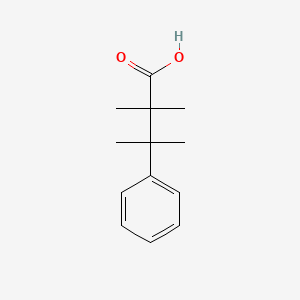
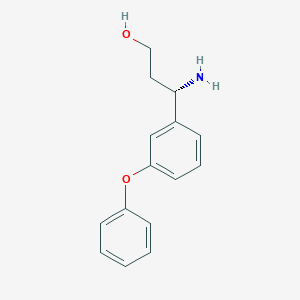
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
